3-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine 3-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine
Brand Name: Vulcanchem
CAS No.: 2640961-69-7
VCID: VC11833078
InChI: InChI=1S/C17H22N4/c1-15-7-8-17(19-18-15)21-13-11-20(12-14-21)10-9-16-5-3-2-4-6-16/h2-8H,9-14H2,1H3
SMILES: CC1=NN=C(C=C1)N2CCN(CC2)CCC3=CC=CC=C3
Molecular Formula: C17H22N4
Molecular Weight: 282.4 g/mol

3-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine

CAS No.: 2640961-69-7

Cat. No.: VC11833078

Molecular Formula: C17H22N4

Molecular Weight: 282.4 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine - 2640961-69-7

Specification

CAS No. 2640961-69-7
Molecular Formula C17H22N4
Molecular Weight 282.4 g/mol
IUPAC Name 3-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine
Standard InChI InChI=1S/C17H22N4/c1-15-7-8-17(19-18-15)21-13-11-20(12-14-21)10-9-16-5-3-2-4-6-16/h2-8H,9-14H2,1H3
Standard InChI Key IQDSWJFRVLELEF-UHFFFAOYSA-N
SMILES CC1=NN=C(C=C1)N2CCN(CC2)CCC3=CC=CC=C3
Canonical SMILES CC1=NN=C(C=C1)N2CCN(CC2)CCC3=CC=CC=C3

Introduction

3-Methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine is a heterocyclic compound that belongs to the pyridazine family. Compounds of this class are of significant interest in medicinal chemistry due to their diverse biological activities, including potential applications in antiviral, antibacterial, antifungal, and central nervous system (CNS) disorders. This article provides an in-depth review of its chemical structure, synthesis, pharmacological potential, and related research findings.

Synthesis

The synthesis of pyridazine derivatives like 3-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine typically involves the following steps:

  • Formation of Pyridazine Core:

    • The pyridazine ring is synthesized by reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds or dicarbonyl compounds under controlled conditions.

  • Substitution Reactions:

    • The methyl group is introduced at the 3rd position through alkylation reactions.

    • The piperazine moiety is attached at the 6th position via nucleophilic substitution using intermediates like 3,6-dichloropyridazine.

  • Final Functionalization:

    • The phenylethyl group is added to the piperazine ring through reductive amination or alkylation.

These reactions are often conducted under anhydrous conditions and monitored using techniques such as NMR spectroscopy and mass spectrometry for purity and structural confirmation.

Research Findings

Recent studies on related compounds highlight their therapeutic potential:

Study FocusFindings
MAO-B Inhibitors Enhanced potency observed with specific substitutions on pyridazine derivatives.
Antiviral Screening Moderate efficacy against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus (HSV).
Cytotoxicity Studies Select derivatives showed low cytotoxicity on healthy fibroblast cells.

These findings suggest that further modifications of the phenylethyl-piperazine moiety could optimize biological activity while minimizing toxicity.

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